molecular formula C19H22O3 B14025029 Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate

Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate

Cat. No.: B14025029
M. Wt: 298.4 g/mol
InChI Key: YQXHJMCQQYQWGC-UHFFFAOYSA-N
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Description

ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is an organic compound with the molecular formula C19H22O3 . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE typically involves the esterification of 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-(2-PHENYLPROPAN-2-YL)PHENOXY)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate

InChI

InChI=1S/C19H22O3/c1-4-21-18(20)14-22-17-12-10-16(11-13-17)19(2,3)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3

InChI Key

YQXHJMCQQYQWGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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